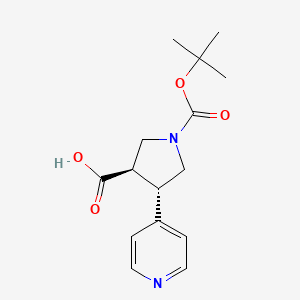![molecular formula C18H17ClFN3O3 B2563510 3-(2-chloro-6-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921465-26-1](/img/structure/B2563510.png)
3-(2-chloro-6-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(2-chloro-6-fluorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a pyrimidine derivative, which is a class of nitrogen-containing heterocycles that play a significant role in medicinal and pharmaceutical applications. Pyrimidine derivatives are known for their diverse biological activities and are often explored for their potential as bioactive agents.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of the specific compound , they do provide insights into the synthesis of related pyrimidine derivatives. For instance, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds involves cyclization of trifluoroacetoacetate ethyl with substituted urea, as mentioned in one of the studies . This suggests that similar cyclization methods could potentially be applied to synthesize the compound of interest, with appropriate modifications to the starting materials to incorporate the specific substituents.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be determined using techniques such as X-ray diffraction, as demonstrated in the study of 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester . The study confirms the crystal structure and provides detailed geometrical parameters, which are crucial for understanding the molecular conformation. Such structural analyses are essential for predicting the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be explored through computational methods such as Density Functional Theory (DFT) calculations, which help in identifying potential electrophile attacking sites and understanding the local reactivity properties of the molecule . These studies can reveal how different substituents on the pyrimidine ring influence its reactivity and interactions with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, including vibrational spectral analysis and molecular dynamics, can be investigated using various spectroscopic methods and computational studies . These analyses provide insights into the stability of the compound, its degradation properties, and its non-covalent interactions, which are important for its potential application as a bioactive agent. The molecular docking studies can also indicate how the compound interacts with biological targets, which is crucial for its potential use in drug design .
Scientific Research Applications
Synthesis and Characterization
Synthesis and Urease Inhibition : A study by Rauf et al. (2010) detailed the synthesis of pyrido[1,2-a]pyrimidine-2,4(3H)-dione derivatives, showing moderate urease inhibition activity. This work highlights the potential of similar pyridopyrimidine derivatives in designing urease inhibitors (Rauf et al., 2010).
Herbicidal Activities : Research by Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds and demonstrated their good herbicidal activities, suggesting the potential use of these compounds in agricultural applications (Yang Huazheng, 2013).
Structural and Spectral Exploration : Ashraf et al. (2019) reported on the synthesis of (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, exploring their structures through spectral techniques and computational methods. This study underscores the versatility of pyrido[2,3-d]pyrimidine derivatives for various scientific applications (Ashraf et al., 2019).
Antitumor Activities
Antitumor Properties : A study conducted by Raić-Malić et al. (2000) synthesized pyrimidine derivatives of ascorbic acid, showing significant antitumor activities against various cancer cell lines. This indicates the potential of pyridopyrimidine derivatives in cancer therapy (Raić-Malić et al., 2000).
Synthesis and Antitumor Activity : Grivsky et al. (1980) described the synthesis of a pyrido[2,3-d]pyrimidine derivative with potent inhibition against mammalian dihydrofolate reductase, highlighting its significant activity against Walker 256 carcinosarcoma in rats (Grivsky et al., 1980).
Mechanism of Action
Target of Action
Many pyrimidine derivatives are known to interact with various enzymes and receptors in the body. For example, some pyrimidine derivatives have been found to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Biochemical Pathways
Depending on the target of the compound, various biochemical pathways could be affected. For example, if the compound targets CDKs, it could affect cell cycle progression and potentially have anti-cancer effects .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if it inhibits CDKs, it could potentially stop the proliferation of cancer cells .
Future Directions
properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O3/c1-3-9-26-14-7-8-21-16-15(14)17(24)23(18(25)22(16)2)10-11-12(19)5-4-6-13(11)20/h4-8H,3,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSCCYHYPHQXIQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=C(C=CC=C3Cl)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-fluorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2563429.png)
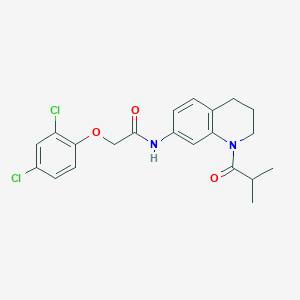
![6-ethyl 3-methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2563432.png)
![2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride](/img/structure/B2563434.png)

![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2563437.png)
![2-[Ethyl-(3-methoxy-benzyl)-amino]-ethanol](/img/structure/B2563440.png)
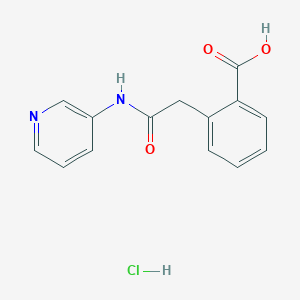
![3-Oxatricyclo[3.2.2.0,2,4]nonane-6-sulfonyl fluoride](/img/structure/B2563442.png)
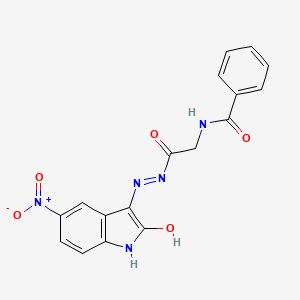
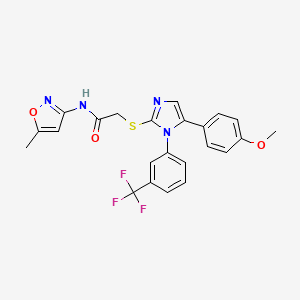
![5-isobutyl-3-(4-(methylthio)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2563448.png)
